molecular formula C18H22N2O3 B2977483 2-(1H-indol-1-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1902907-26-9

2-(1H-indol-1-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No. B2977483
CAS RN: 1902907-26-9
M. Wt: 314.385
InChI Key: RKFLWTKQXINOBE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains an indole and a dioxin ring. Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Dioxin is a heterocyclic organic compound that consists of two oxygen atoms linked together in a 1,4 relationship .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through multi-step organic reactions. For example, indole derivatives can be synthesized through Fischer indole synthesis, a chemical reaction that produces the indole ring from a phenylhydrazine and an aldehyde or ketone .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple ring structures. The indole and dioxin rings would contribute to the rigidity of the molecule, potentially affecting its chemical properties and interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole and dioxin rings. Indoles are known to undergo electrophilic substitution reactions at the C3 position .

Scientific Research Applications

Anti-inflammatory Applications

Research on indole acetamide derivatives has shown potential anti-inflammatory properties through in silico modeling, targeting cyclooxygenase domains. These studies involve synthesis, characterization, and detailed molecular docking analysis to understand the interactions within the molecule and its potential stability and energy frameworks (Al-Ostoot et al., 2020)[https://consensus.app/papers/designbased-synthesis-docking-analysis-drug-alostoot/247e14ae084c581aaa18aa563dd516ab/?utm_source=chatgpt].

Antibacterial Applications

Several studies have focused on the synthesis and evaluation of novel compounds with indole, acetamide, and benzodioxin components for their antibacterial activity. For example, microwave-assisted synthesis of novel acetamide derivatives has been explored, showing broad-spectrum antibacterial activity against various microorganisms (Borad et al., 2015)[https://consensus.app/papers/microwave-assisted-synthesis-novel-borad/dfec32354cf75c9c946b335ce89016bb/?utm_source=chatgpt]. Another study synthesized sulfonamides with benzodioxane and acetamide moieties, testing their enzyme inhibitory activities against alpha-glucosidase and acetylcholinesterase, with some compounds exhibiting substantial inhibitory activity (Abbasi et al., 2019)[https://consensus.app/papers/synthesis-223dihydro14benzodioxin6yl4methylphenyl-abbasi/852e3f895c105af5a6f291a0b16da28e/?utm_source=chatgpt].

Antioxidant and Antitumor Activities

Research into indole acetamide derivatives has also revealed their potential antioxidant and antitumor activities. Synthesis and biological screening of compounds, for instance, have been conducted to evaluate their anti-proliferative and anti-inflammatory properties, establishing a structure-activity relationship (Rapolu et al., 2013)[https://consensus.app/papers/synthesis-screening-rapolu/8bfdfd0396785fbc945bae3e32cd9757/?utm_source=chatgpt]. Additionally, compounds bearing different heterocyclic rings have been assessed for their antitumor activity in vitro, with some showing considerable anticancer activity against specific cancer cell lines (Yurttaş et al., 2015)[https://consensus.app/papers/synthesis-antitumor-activity-evaluation-yurttaş/6f1e9b09672058e9ad5e45b683a7483e/?utm_source=chatgpt].

Enzyme Inhibitory Potential

The enzyme inhibitory potential of compounds with a similar structure has been a significant area of interest. For example, a study on N-(6-arylbenzo[d]thiazol-2-yl)acetamides explored their inhibitory activities against urease, showing notable inhibition and suggesting potential applications in treating related disorders (Gull et al., 2016)[https://consensus.app/papers/synthesis-n6arylbenzodthiazole2acetamide-derivatives-gull/6d0b39f777885c0e9652e38012a1ffea/?utm_source=chatgpt].

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of many indole derivatives, it could be of interest in fields such as medicinal chemistry .

properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-indol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c21-18(12-20-8-7-13-3-1-2-4-15(13)20)19-14-5-6-16-17(11-14)23-10-9-22-16/h1-4,7-8,14,16-17H,5-6,9-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFLWTKQXINOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NC(=O)CN3C=CC4=CC=CC=C43)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-1-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide

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